

Solubility profile of Bisdisulizole disodium in aqueous and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bisdisulizole disodium*

Cat. No.: *B070571*

[Get Quote](#)

Solubility Profile of Bisdisulizole Disodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisdisulizole disodium, also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate and trade name Neo Heliopan® AP, is a highly effective and photostable water-soluble UVA II absorber.^[1] Its solubility characteristics are crucial for formulation development, particularly in aqueous-based transparent sunscreen products like gels and clear sprays.^[1] This technical guide provides a comprehensive overview of the solubility profile of **Bisdisulizole disodium** in various aqueous and organic solvents, details experimental protocols for solubility determination, and illustrates its mechanism of action and experimental workflows through diagrams.

Chemical Properties

Bisdisulizole disodium is an organic compound characterized by its complex structure featuring multiple benzimidazole rings and sulfonate groups.^[1] This structure is responsible for its ability to absorb high-energy UVA radiation efficiently.^[1]

Property	Value
IUPAC Name	disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate
CAS Number	180898-37-7
Molecular Formula	C ₂₀ H ₁₂ N ₄ Na ₂ O ₁₂ S ₄
Molecular Weight	674.59 g/mol [1]
Appearance	Yellow, fine powder

Solubility Data

The solubility of **Bisdisulizole disodium** is a key parameter for its application in cosmetic and pharmaceutical formulations. Its water-soluble nature distinguishes it from many oil-soluble UV filters.[\[1\]](#)

Aqueous Solubility

Bisdisulizole disodium exhibits solubility in aqueous solutions. The presence of sulfonate groups in its structure contributes significantly to its hydrophilic nature. It is known to form water-soluble salts with the addition of a base.[\[2\]](#)[\[3\]](#)

Organic Solvent Solubility

While primarily known for its water solubility, **Bisdisulizole disodium** also shows some solubility in polar organic solvents.

Summary of Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **Bisdisulizole disodium** in various solvents. It is important to note that comprehensive quantitative data in a wide range of organic solvents is not readily available in publicly accessible literature.

Solvent	Type	Solubility	Temperature (°C)
Water	Aqueous	2 g/L[4][5]	20
Dimethyl Sulfoxide (DMSO)	Organic	Slightly soluble[1]	Not Specified
Methanol	Organic	Slightly soluble[1]	Not Specified
Ethanol	Organic	Data not available	Not Specified
Propylene Glycol	Organic	Data not available	Not Specified
Glycerin	Organic	Data not available	Not Specified

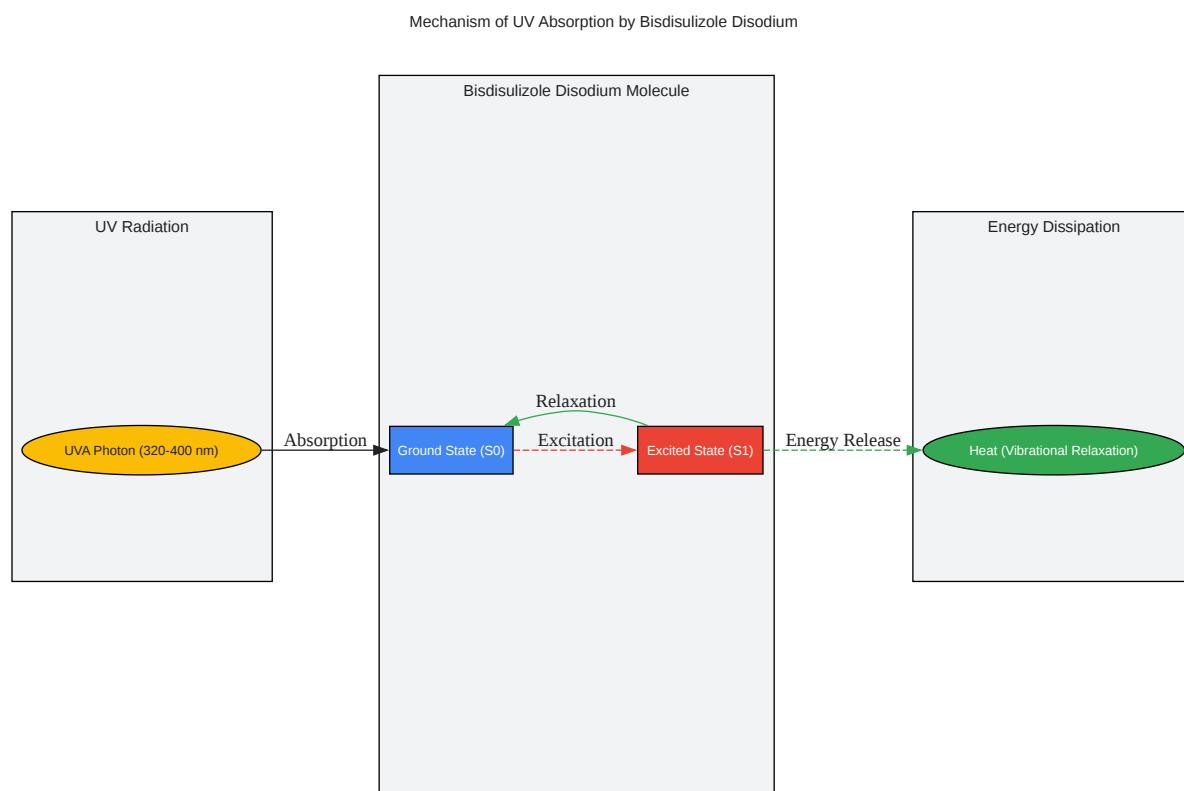
Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental procedure in pharmaceutical and cosmetic research. The shake-flask method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.

Shake-Flask Method

The shake-flask method, considered the gold standard, involves the following steps:

- Preparation of a Supersaturated Solution: An excess amount of **Bisdisulizole disodium** is added to the solvent of interest in a sealed flask. This ensures that the solvent becomes saturated with the solute.
- Equilibration: The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: The undissolved solid is separated from the saturated solution. This can be achieved through centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.
- Quantification: The concentration of **Bisdisulizole disodium** in the clear, saturated supernatant or filtrate is determined using a suitable analytical method, such as High-

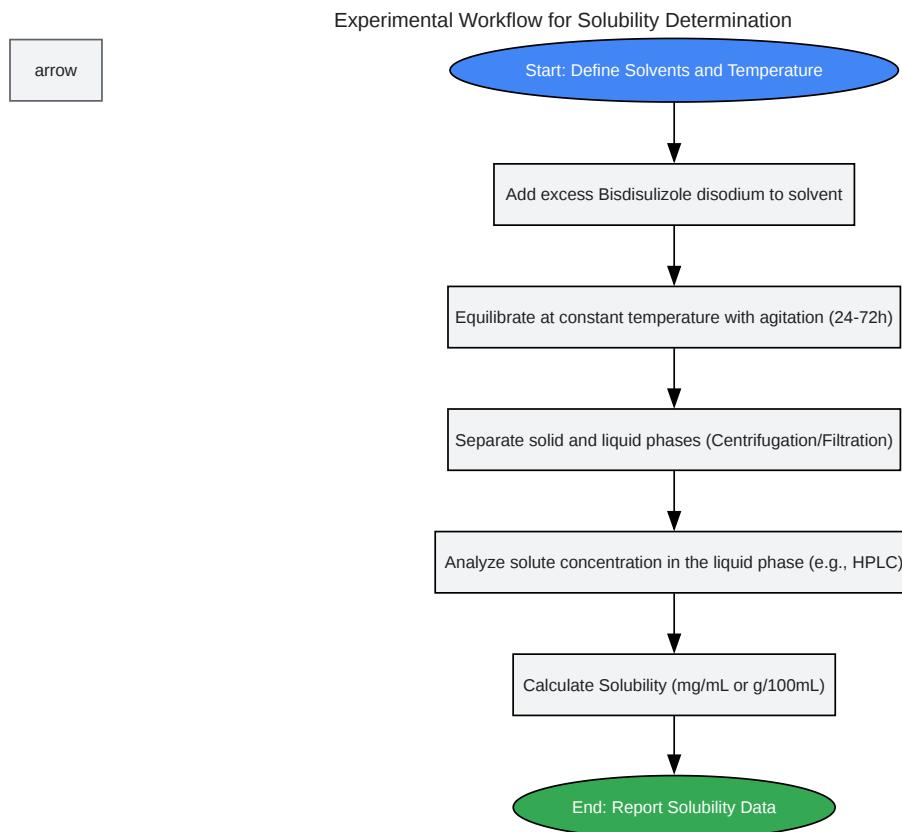

Performance Liquid Chromatography (HPLC) with UV detection.

- Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or g/100 mL).

Visualizations

Mechanism of UV Absorption

Bisdisulizole disodium does not operate through a classical signaling pathway. Its primary function is the absorption of UVA radiation and the subsequent dissipation of this energy to protect the skin. The following diagram illustrates this photophysical process.



[Click to download full resolution via product page](#)

Mechanism of UV Absorption by **Bisdisulizole Disodium**

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in determining the solubility of a compound like **Bisdisulizole disodium** using the shake-flask method.

[Click to download full resolution via product page](#)

Experimental Workflow for Solubility Determination

Conclusion

Bisdisulizole disodium is a key ingredient in modern sunscreen formulations due to its efficacy as a water-soluble UVA absorber. Understanding its solubility profile is paramount for formulators aiming to develop stable, aesthetically pleasing, and effective products. While quantitative data for its solubility in water is available, further research is required to establish precise solubility values in a broader range of organic solvents commonly used in the cosmetic

and pharmaceutical industries. The standardized experimental protocols outlined in this guide provide a robust framework for conducting such solubility studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neo Heliopan AP Sodium Salt|UVA Absorber|180898-37-7 [benchchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. ulprospector.com [ulprospector.com]
- 4. qzebright.com [qzebright.com]
- 5. DISODIUM PHENYL DIBENZIMIDAZOLE TETRASULFONATE CAS#: 180898-37-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [Solubility profile of Bisdisulizole disodium in aqueous and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070571#solubility-profile-of-bisdisulizole-disodium-in-aqueous-and-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com